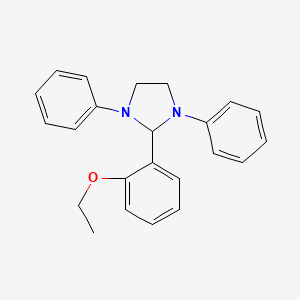

2-(2-Ethoxyphenyl)-1,3-diphenylimidazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Etoxi fenil)-1,3-difenil imidazolidina es un compuesto orgánico que pertenece a la clase de las imidazolidinas. Este compuesto se caracteriza por la presencia de un grupo etoxi fenil y dos grupos fenil unidos al anillo imidazolidina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(2-Etoxi fenil)-1,3-difenil imidazolidina normalmente implica la reacción de 2-etoxi benzaldehído con anilina y formaldehído en condiciones ácidas. La reacción procede a través de la formación de un intermedio de base de Schiff, que posteriormente se cicla para formar el anillo imidazolidina. Las condiciones de reacción a menudo incluyen el uso de un solvente como etanol o metanol y un catalizador como ácido clorhídrico para facilitar el proceso de ciclación .

Métodos de producción industrial

La producción industrial de 2-(2-Etoxi fenil)-1,3-difenil imidazolidina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso normalmente se optimizaría para obtener rendimientos y pureza más altos, utilizando reactores de flujo continuo y sistemas automatizados para controlar parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos.

Análisis De Reacciones Químicas

Tipos de reacciones

2-(2-Etoxi fenil)-1,3-difenil imidazolidina experimenta diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de derivados de amina.

Sustitución: El grupo etoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica, utilizando reactivos como el hidruro de sodio y los haluros de alquilo.

Reactivos y condiciones comunes

Oxidación: Bromo en ácido acético o peróxido de hidrógeno en solución acuosa.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Hidruro de sodio en dimetilformamida (DMF) con haluros de alquilo.

Productos principales

Oxidación: Derivados de imidazolidinona.

Reducción: Derivados de amina.

Sustitución: Varias imidazolidinas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

2-(2-Etoxi fenil)-1,3-difenil imidazolidina tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 2-(2-Etoxi fenil)-1,3-difenil imidazolidina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. La estructura del compuesto le permite encajar en el sitio activo de la enzima, formando complejos estables que impiden la unión del sustrato y la catálisis posterior . Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares.

Comparación Con Compuestos Similares

Compuestos similares

2-(2-Etoxi fenil)-5-fenil imidazolidina: Estructura similar, pero con un grupo fenil menos.

2-(2-Etoxi fenil)-1,3-difenil imidazolidinona: Una forma oxidada del compuesto.

2-(2-Etoxi fenil)-1,3-difenil imidazolina: Un compuesto relacionado con una estructura de anillo diferente.

Singularidad

2-(2-Etoxi fenil)-1,3-difenil imidazolidina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su grupo etoxi fenil aumenta su solubilidad y reactividad, lo que lo convierte en un intermedio versátil en la síntesis orgánica. Además, la presencia de dos grupos fenil proporciona impedimento estérico, influyendo en su interacción con los objetivos biológicos y potencialmente mejorando su selectividad y potencia como agente terapéutico .

Propiedades

Fórmula molecular |

C23H24N2O |

|---|---|

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

2-(2-ethoxyphenyl)-1,3-diphenylimidazolidine |

InChI |

InChI=1S/C23H24N2O/c1-2-26-22-16-10-9-15-21(22)23-24(19-11-5-3-6-12-19)17-18-25(23)20-13-7-4-8-14-20/h3-16,23H,2,17-18H2,1H3 |

Clave InChI |

SGSBCDHQLCZJHA-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC=C1C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690044.png)

![N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B11690046.png)

![butyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11690054.png)

![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11690059.png)

![1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11690081.png)

![N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide](/img/structure/B11690091.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B11690099.png)

![(3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide](/img/structure/B11690113.png)

![2-hydroxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11690120.png)

![(5Z)-3-cyclohexyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690122.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690126.png)

![(5Z)-3-(3-Methylphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690142.png)